N-(1-cyanocyclobutyl)-N-methyl-2-(3-nitrophenoxy)acetamide
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Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-2-(3-nitrophenoxy)acetamide, commonly known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA belongs to the class of compounds known as adenosine agonists, which are known to have various biological effects, including anti-inflammatory, anti-nociceptive, and anti-ischemic effects.
Mechanism of Action
CCPA exerts its biological effects by binding to adenosine receptors, specifically the A1 and A3 subtypes. Activation of these receptors leads to various downstream effects, including the inhibition of inflammatory mediators, the modulation of pain pathways, and the reduction of ischemic damage. Additionally, CCPA has been shown to have antioxidant and anti-apoptotic effects, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
CCPA has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as TNF-α and IL-1β, in animal models of inflammation. CCPA has also been shown to modulate pain pathways by reducing the expression of pain-related genes, such as TRPV1 and CGRP. Additionally, CCPA has been shown to reduce ischemic damage by reducing the production of reactive oxygen species and inhibiting apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using CCPA in lab experiments is its specificity for adenosine receptors, which allows for targeted modulation of specific biological pathways. Additionally, CCPA has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using CCPA in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
Future Directions
There are several future directions for research on CCPA. One area of interest is the potential use of CCPA in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, CCPA may have potential applications in the treatment of cancer, as it has been shown to have anti-tumor effects in animal models. Further studies are also needed to elucidate the specific mechanisms of action of CCPA and to optimize its synthesis and formulation for clinical use.
Conclusion
In conclusion, CCPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specificity for adenosine receptors allows for targeted modulation of specific biological pathways, including anti-inflammatory, anti-nociceptive, and anti-ischemic effects. While there are limitations to its use in lab experiments, CCPA has several potential future applications, including the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanisms of action of CCPA and to optimize its use for clinical applications.
Synthesis Methods
The synthesis of CCPA involves the reaction of 1-cyanocyclobutylamine with 3-nitrophenoxyacetic acid, followed by the addition of methyl iodide. The resulting product is then purified through recrystallization to obtain pure CCPA. This synthesis method has been optimized to increase the yield of CCPA and reduce the production of impurities.
Scientific Research Applications
CCPA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis and colitis. CCPA has also been shown to have anti-nociceptive effects in animal models of pain, including neuropathic pain and inflammatory pain. Additionally, CCPA has been shown to have anti-ischemic effects in animal models of stroke and heart attack.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(3-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-16(14(10-15)6-3-7-14)13(18)9-21-12-5-2-4-11(8-12)17(19)20/h2,4-5,8H,3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXWFRCHECCJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC=CC(=C1)[N+](=O)[O-])C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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